molecular formula C10H8O4 B6202280 methyl 7-hydroxy-1-benzofuran-4-carboxylate CAS No. 1784979-20-9

methyl 7-hydroxy-1-benzofuran-4-carboxylate

Cat. No. B6202280
CAS RN: 1784979-20-9
M. Wt: 192.2
InChI Key:
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Description

“Methyl 7-hydroxy-1-benzofuran-4-carboxylate” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One of the most pertinent strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .


Molecular Structure Analysis

The molecular formula of “methyl 7-hydroxy-1-benzofuran-4-carboxylate” is C10H8O4 . The structure of benzofuran derivatives is versatile and unique, which makes it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran and its derivatives have attracted much attention due to their biological activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Mechanism of Action

While the specific mechanism of action for “methyl 7-hydroxy-1-benzofuran-4-carboxylate” is not mentioned in the retrieved papers, benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

While specific future directions for “methyl 7-hydroxy-1-benzofuran-4-carboxylate” are not mentioned in the retrieved papers, benzofuran and its derivatives have been recognized as a promising area for future research, especially in the search for efficient antimicrobial candidates .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 7-hydroxy-1-benzofuran-4-carboxylate involves the conversion of a benzofuran derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-hydroxybenzoic acid", "methyl 4-bromobenzoate", "sodium hydride", "dimethyl sulfoxide", "potassium carbonate", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "The first step involves the esterification of 2-hydroxybenzoic acid with methyl 4-bromobenzoate in the presence of potassium carbonate and dimethyl sulfoxide to form methyl 2-(4-bromobenzoyl)benzoate.", "Next, the bromine atom is replaced with a hydroxyl group through a palladium-catalyzed hydrogenation reaction using hydrogen gas and palladium on carbon as the catalyst.", "The resulting product is then treated with sodium hydride in dimethyl sulfoxide to form the sodium salt of the carboxylic acid.", "Finally, the carboxylic acid is esterified with methanol in the presence of sulfuric acid to yield the desired product, methyl 7-hydroxy-1-benzofuran-4-carboxylate." ] }

CAS RN

1784979-20-9

Molecular Formula

C10H8O4

Molecular Weight

192.2

Purity

0

Origin of Product

United States

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